N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thiophene-2-sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been known to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process may include the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This is achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones may be formed.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Medicine: Research is ongoing into its use as an antimicrobial and antiviral agent, given its structural similarity to other biologically active compounds .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Imidazo[2,1-b]thiazole Derivatives: These compounds are known for their broad range of pharmaceutical applications, including anticancer and antiviral activities.
Uniqueness: N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide stands out due to the presence of the thiophene-2-sulfonamide group, which may confer additional biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTVAJBHKGQFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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